5-(3,4-Difluorophenyl)-5-oxovaleric acid basic properties
5-(3,4-Difluorophenyl)-5-oxovaleric acid basic properties
An In-depth Technical Guide to 5-(3,4-Difluorophenyl)-5-oxovaleric acid: Core Properties and Applications
Authored by: Gemini, Senior Application Scientist
Date: January 17, 2026
Foreword
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 5-(3,4-Difluorophenyl)-5-oxovaleric acid is a bifunctional molecule, possessing both a keto and a carboxylic acid group, that serves as a compelling building block for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, offering field-proven insights for its use in research and development.
Core Physicochemical Characteristics
5-(3,4-Difluorophenyl)-5-oxovaleric acid, also known by its synonym 5-(3,4-difluorophenyl)-5-oxopentanoic acid, is a solid, cream-colored compound at room temperature. Its structure features a valeric acid chain functionalized with a ketone at the 5-position and substituted with a 3,4-difluorophenyl ring. This arrangement of functional groups dictates its physical and chemical behavior, particularly its solubility and reactivity.
The presence of the polar carboxylic acid group suggests solubility in polar solvents, while the difluorophenyl ring introduces lipophilic character. This duality is critical for its role as a drug discovery intermediate. The substitution of chlorine with fluorine, when compared to its dichloro analog, results in predictable changes to the molecule's characteristics. Fluorine is more electronegative but smaller than chlorine, leading to distinct differences in polarity, lipophilicity, and metabolic stability.[2]
| Property | Value | Source(s) |
| IUPAC Name | 5-(3,4-difluorophenyl)-5-oxopentanoic acid | |
| CAS Number | 845790-46-7 | [3] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [4] |
| Molecular Weight | 228.2 g/mol | [4] |
| Physical Form | Cream colored solid | |
| Purity | Typically ≥97% | |
| MDL Number | MFCD01320070 | [4] |
Synthesis and Spectroscopic Characterization
The primary and most efficient route for synthesizing 5-(3,4-Difluorophenyl)-5-oxovaleric acid is through a Friedel-Crafts acylation reaction.[2] This classic electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds to an aromatic ring.
Synthetic Workflow: Friedel-Crafts Acylation
The synthesis involves the reaction of 1,2-difluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The glutaric anhydride is activated by the Lewis acid, forming a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich 1,2-difluorobenzene ring.
Caption: Generalized workflow for the synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis, adapted from generalized procedures for Friedel-Crafts acylation.[2]
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Vessel Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 to 1.5 equivalents) in a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Reactant Addition: Cool the suspension in an ice bath to 0-5 °C. To this suspension, add glutaric anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Initiation of Reaction: Once the glutaric anhydride has been added, introduce 1,2-difluorobenzene (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the carboxylate.
-
Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Predicted Spectroscopic Data
¹H NMR Spectroscopy
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Aromatic Protons (δ 7.5-8.0 ppm): The three protons on the difluorophenyl ring will appear in the downfield aromatic region. Due to fluorine coupling, they will exhibit complex splitting patterns (multiplets).
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Methylene Protons α to Ketone (δ ~3.1 ppm): The two protons on the carbon adjacent to the carbonyl group (C4) are expected to appear as a triplet.
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Methylene Protons α to Carboxylic Acid (δ ~2.5 ppm): The two protons on the carbon adjacent to the carboxylic acid group (C2) are also expected to be a triplet.
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Central Methylene Protons (δ ~2.1 ppm): The protons on the central carbon of the valeric acid chain (C3) will be the most upfield of the aliphatic protons and will likely appear as a quintet or multiplet.[5]
-
Carboxylic Acid Proton (δ 10-12 ppm): This proton will appear as a broad singlet far downfield and may be exchangeable with D₂O.[6]
¹³C NMR Spectroscopy
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Carbonyl Carbon (Ketone) (δ ~195-200 ppm): The ketone carbonyl carbon is expected to be significantly downfield.
-
Carbonyl Carbon (Carboxylic Acid) (δ ~175-180 ppm): The carboxylic acid carbonyl carbon will also be downfield, but typically less so than the ketone.[7]
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Aromatic Carbons (δ 115-160 ppm): The carbons of the difluorophenyl ring will appear in this region, with the carbons directly bonded to fluorine showing large C-F coupling constants.
-
Aliphatic Carbons (δ 20-40 ppm): The three methylene carbons of the valeric acid chain will resonate in the upfield region.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
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C=O Stretch (Ketone): A sharp, strong peak around 1680-1700 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A sharp, strong peak around 1700-1725 cm⁻¹, often overlapping with the ketone stretch.
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C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
5-(3,4-Difluorophenyl)-5-oxovaleric acid is not typically an active pharmaceutical ingredient itself but rather a valuable intermediate or building block. Its bifunctional nature—a reactive ketone and a carboxylic acid suitable for amide coupling—makes it a versatile scaffold for chemical library synthesis.
Role as a Synthetic Scaffold
The true value of this compound lies in its potential as a starting material for more complex molecules. The dichlorophenyl moiety is a common feature in many biologically active molecules, and the difluorophenyl group is often used as a bioisosteric replacement to improve metabolic stability and binding interactions.[8]
Caption: Conceptual use of the title compound as a scaffold for drug candidate synthesis.
Theoretical Biological Relevance
While direct biological studies on 5-(3,4-Difluorophenyl)-5-oxovaleric acid are not extensively published, structure-activity relationship (SAR) principles allow for a theoretical comparison. The closely related 5-(3,4-Dichlorophenyl)-5-oxovaleric acid has reported cytotoxic effects against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines, as well as antimicrobial and anti-inflammatory properties.[9] It is plausible that the difluoro analog could serve as a precursor for compounds with similar or enhanced activities.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorophenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile in drug candidates.[10]
-
Receptor Binding: The small size and high electronegativity of fluorine can alter the electronic properties of the aromatic ring and allow for favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a target protein's binding pocket.[2]
Safety and Handling
As a laboratory chemical, 5-(3,4-Difluorophenyl)-5-oxovaleric acid requires careful handling to ensure personnel safety. While a specific GHS classification is not universally established, related keto-acids and halogenated aromatic compounds suggest potential hazards.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[8][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(3,4-Difluorophenyl)-5-oxovaleric acid represents a strategically important molecule for the fields of chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and the advantageous properties imparted by the difluorophenyl moiety make it an attractive starting point for the development of novel therapeutics. While further public research into its direct biological effects is warranted, its utility as a versatile chemical building block is clear. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
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